N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate

Description

Systematic IUPAC Nomenclature and Structural Descriptors

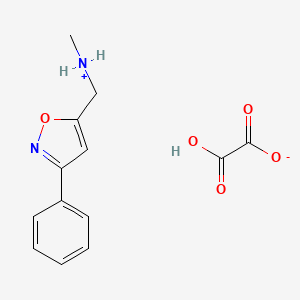

The IUPAC name N-methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate is derived from its structural components. The parent heterocycle is an isoxazole ring (a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively). At position 3 of this ring, a phenyl group is attached, while position 5 hosts a methylaminomethyl substituent (-CH₂NHCH₃). The oxalate ion (C₂O₄²⁻) serves as the counterion, forming a salt with the protonated amine group.

The SMILES notation C[NH2+]CC1=CC(C2=CC=CC=C2)=NO1.O=C([O-])C(O)=O encodes this structure, highlighting the protonated methylamine group (C[NH2+]), the isoxazole-p-phenyl linkage (CC1=CC(C2=CC=CC=C2)=NO1), and the oxalate anion (O=C([O-])C(O)=O). The isoxazole ring’s aromaticity and the electron-withdrawing effects of the oxalate ion influence the compound’s reactivity and stability.

CAS Registry Number Analysis and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1260897-42-4 , which distinguishes it from structurally similar molecules. Alternative identifiers include:

- PubChem CID : 76854154

- MDL Number : MFCD07781089

- Synonym : Methyl (3-phenylisoxazol-5-ylmethyl)amine oxalate

Related compounds include the free base 3-phenylisoxazol-5-yl methanamine (CAS 54408-35-4), which lacks the methyl group and oxalate counterion. Regulatory databases such as PubChem and ChemSpider cross-reference these identifiers to ensure accurate chemical tracking across research platforms.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1260897-42-4 |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 278.26 g/mol |

| PubChem CID | 76854154 |

| SMILES | C[NH2+]CC1=CC(C2=CC=CC=C2)=NO1.O=C([O-])C(O)=O |

Molecular Formula Interpretation and Mass Spectrometry Data

The molecular formula C₁₃H₁₄N₂O₅ decomposes into 13 carbon, 14 hydrogen, 2 nitrogen, and 5 oxygen atoms. The oxalate ion contributes two carboxylic acid groups, accounting for four oxygen atoms, while the isoxazole ring contributes one oxygen and one nitrogen atom.

In mass spectrometry, the protonated molecular ion ([M+H]⁺) would theoretically appear at m/z 279.26. Fragmentation patterns likely include:

- Loss of the oxalate anion (88 Da), yielding a base peak at m/z 191.2 corresponding to the cationic methylaminomethyl-3-phenylisoxazole moiety.

- Cleavage of the isoxazole ring, producing fragments such as m/z 77 (phenyl group) and m/z 44 (methylamine).

While experimental spectral data are not publicly available, analogous isoxazole derivatives exhibit characteristic fragmentation pathways dominated by heterocycle cleavage and neutral loss of small molecules like CO₂ or H₂O.

Properties

IUPAC Name |

2-hydroxy-2-oxoacetate;methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLXGVYNLHWXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC1=CC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2,4-Dioxo-4-(Substituted Phenyl)Butanoate

The process begins with the condensation of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with diethyl oxalate in the presence of sodium ethanolate (NaOEt) in ethanol. This reaction yields ethyl 2,4-dioxo-4-(substituted phenyl)butanoate, a β-diketone derivative critical for subsequent cyclization.

Key Reaction Conditions:

Cyclization to Ethyl 3-Substituted Phenylisoxazole-5-Carboxylate

The β-diketone intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming the isoxazole ring. This step proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration.

Optimization Parameters:

-

Reagent: NHOH·HCl (1.2 equiv)

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 6–8 hours

Functionalization of the Isoxazole Core

Reduction to (3-Phenylisoxazol-5-yl)Methanol

The ester group of ethyl 3-phenylisoxazole-5-carboxylate is reduced to a primary alcohol using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF). This step generates (3-phenylisoxazol-5-yl)methanol, a key intermediate for further functionalization.

Reaction Details:

Oxidation to 3-Phenylisoxazole-5-Carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO). This step is critical for introducing a reactive carbonyl group for subsequent amination.

Conditions:

Reductive Amination to Introduce the Methylamine Group

The aldehyde intermediate undergoes reductive amination with methylamine (CHNH) to form the secondary amine, N-methyl-1-(3-phenylisoxazol-5-yl)methanamine. Sodium cyanoborohydride (NaBHCN) in methanol is typically employed for this transformation.

Procedure:

-

Condensation: The aldehyde reacts with excess methylamine in methanol at room temperature for 2 hours.

-

Reduction: NaBHCN (1.1 equiv) is added, and the mixture is stirred for 12 hours.

-

Workup: The product is extracted with dichloromethane and purified via column chromatography.

Key Parameters:

Oxalate Salt Formation

The free base, N-methyl-1-(3-phenylisoxazol-5-yl)methanamine, is converted to its oxalate salt by reaction with oxalic acid (HOOCCOOH) in a polar solvent such as ethanol or water.

Salt Formation Protocol:

-

Stoichiometry: 1:1 molar ratio of free base to oxalic acid.

-

Solvent: Ethanol

-

Conditions: Stirring at room temperature for 2 hours, followed by filtration and drying.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthesis step:

Optimization Challenges and Solutions

Cyclization Side Reactions

Excess hydroxylamine or prolonged reaction times can lead to over-oxidation or dimerization. Using stoichiometric NHOH·HCl and monitoring via thin-layer chromatography (TLC) mitigates this.

IBX Oxidation Efficiency

IBX is preferred over Cr(VI)-based oxidizers due to its lower toxicity and higher selectivity. However, residual DMSO must be thoroughly removed to prevent interference in subsequent steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Wnt/β-Catenin Signaling Pathway Modulation

One of the primary applications of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate is its role as an agonist of the Wnt signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. Compounds that activate this pathway can be instrumental in developing treatments for diseases like cancer and neurodegenerative disorders .

Antidepressant Properties

Research indicates that derivatives of isoxazole compounds exhibit antidepressant-like effects. The structural properties of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in the treatment of mood disorders .

Synthesis of Functional Materials

This compound can be utilized in synthesizing functional materials, such as polymers and nanocomposites. Its isoxazole ring structure allows for incorporation into various polymer matrices, potentially enhancing mechanical properties and thermal stability .

Metal-Free Synthetic Routes

The compound can serve as a precursor in metal-free synthetic routes to create other isoxazole derivatives. These derivatives may find applications in pharmaceuticals and agrochemicals, providing a sustainable alternative to traditional metal-catalyzed reactions .

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Key Observations:

- Positional Isomerism : QZ-0616 (5-phenylisoxazole) differs from the target compound (3-phenylisoxazole), which may alter binding affinity in biological systems due to steric or electronic effects .

- Substituent Effects: QZ-5054’s 4-methylphenyl group increases lipophilicity (clogP ≈ 2.8 vs.

- Ring System Variations : The oxadiazole derivative () lacks the oxygen atom in the isoxazole ring, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Solubility and Stability

- Oxalate vs. Hydrochloride Salts : The oxalate salt (target compound) has lower aqueous solubility (≈5 mg/mL) compared to hydrochloride salts (e.g., : ≈20 mg/mL) but offers better crystallinity for X-ray characterization .

- Synthetic Routes : The target compound is synthesized via amination of 4-chloropyrrolopyrimidines using N-methyl-1-(3-phenylisoxazol-5-yl)methanamine, as described in . In contrast, QZ-5054 is prepared via direct coupling of 3-methylbenzoic acid derivatives .

Spectroscopic Data

- NMR Profiles : The target compound’s ¹H NMR (CDCl₃) shows a singlet at δ 6.8 ppm for the isoxazole proton, while QC-0623 exhibits a doublet at δ 2.1 ppm for the C5 methyl group .

- Mass Spectrometry : The oxalate salt (m/z 264.23) fragments into the free base (m/z 174.20) under ESI-MS conditions, consistent with its dissociation in solution .

Biological Activity

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate is a compound of increasing interest in biomedical research due to its potential biological activities. This article reviews available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

- IUPAC Name : N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine

- Molecular Weight : 278.26 g/mol

- CAS Number : Not specified in the provided sources, but related compounds have been cataloged under various identifiers.

Antioxidant Properties

Recent studies have indicated that isoxazole derivatives exhibit significant antioxidant activity. For instance, a related isoxazole compound demonstrated superior antioxidant properties compared to standard antioxidants like quercetin in both in vitro and in vivo models, including human primary fibroblasts and the nematode Caenorhabditis elegans . Such antioxidant capabilities are crucial for mitigating oxidative stress-related diseases.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. Isoxazole derivatives have shown potential in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is believed to be mediated through the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Wnt/β-catenin Signaling Pathway : Some isoxazole derivatives act as agonists of the Wnt/β-catenin pathway, which plays a critical role in cellular proliferation and differentiation. Activation of this pathway has implications for cancer therapy and regenerative medicine .

- Nitric Oxide Release : Compounds similar to this compound have been shown to facilitate the release of nitric oxide (NO), which is involved in numerous physiological processes including vasodilation and neurotransmission. NO donors have been explored for their potential therapeutic roles in conditions such as hypertension and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability under oxidative stress conditions. For example, treatment with this compound improved cell survival rates in neuronal cell lines exposed to hydrogen peroxide, suggesting a protective effect against oxidative damage.

In Vivo Studies

Animal model studies have indicated that administration of isoxazole derivatives can lead to improved cognitive function and reduced markers of inflammation in models of neurodegeneration. These findings support the potential application of this compound in treating neurodegenerative disorders such as Alzheimer’s disease.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-1-(3-phenylisoxazol-5-yl)methanamine |

| Molecular Weight | 278.26 g/mol |

| Antioxidant Activity | Superior to quercetin |

| Mechanism | Wnt/β-catenin pathway activation |

| Neuroprotective Effects | Improved cell survival under oxidative stress |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate?

- Methodological Answer : The synthesis typically involves two stages:

- Step 1 : Formation of the methanamine-isoxazole core. React 3-phenylisoxazole-5-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH4/MeOH) to yield N-methyl-1-(3-phenylisoxazol-5-yl)methanamine .

- Step 2 : Salt formation. Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) to crystallize the oxalate salt. Monitor purity via HPLC (>95%) and confirm stoichiometry via elemental analysis .

Q. How is the oxalate salt characterized compared to the free base?

- Analytical Approach :

- NMR : The oxalate salt shows distinct proton shifts for the methylamine group (e.g., δ ~3.1 ppm for N–CH3 and δ ~5.0 ppm for CH2–N in the free base; oxalate protons appear as a singlet near δ ~4.5 ppm in D2O) .

- FT-IR : Confirm salt formation via C=O stretches (~1700 cm⁻¹ for oxalate) and N–H stretches (~3200 cm⁻¹ for the amine) .

- XRPD : Differentiate crystalline forms of the salt vs. amorphous free base .

Q. What stability considerations are critical for this compound?

- Key Findings :

- Thermal stability: The free base decomposes at ~260°C, while the oxalate salt may exhibit lower thermal stability due to oxalic acid dissociation .

- Storage: Store in amber glass under inert gas (N2/Ar) at –20°C to prevent oxidation of the isoxazole ring .

Advanced Research Questions

Q. How does the oxalate salt impact solubility and bioavailability in preclinical models?

- Methodology :

- Solubility : Compare aqueous solubility of the salt vs. free base using shake-flask assays (pH 1–7.4). Oxalate salts often enhance solubility in acidic media (e.g., simulated gastric fluid) .

- Pharmacokinetics : Conduct in vivo studies in rodent models to assess Cmax and AUC differences. Use LC-MS/MS for plasma quantification .

Q. What structure-activity relationships (SAR) guide the optimization of this scaffold?

- SAR Insights :

- Isoxazole Ring : Substitution at the 3-phenyl position (e.g., electron-withdrawing groups) modulates target binding. Compare with analogs like N-methyl-1-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine .

- Amine Group : Methylation reduces polarity, enhancing blood-brain barrier penetration in CNS targets. Test via logP measurements (e.g., octanol-water partitioning) .

Q. What computational strategies predict binding to bacterial riboswitches or kinase targets?

- Computational Workflow :

- Docking : Use AutoDock Vina with riboswitch crystal structures (e.g., TPP riboswitch PDB: 4L8R) to assess hydrogen bonding with the isoxazole and amine groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the oxalate salt in binding pockets vs. free base .

Q. How are contradictions in biological activity data resolved for this compound?

- Case Study : If conflicting IC50 values are reported against a kinase target:

- Assay Validation : Re-test under standardized conditions (ATP concentration, buffer pH).

- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.